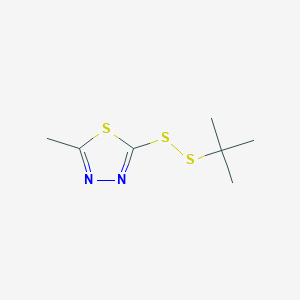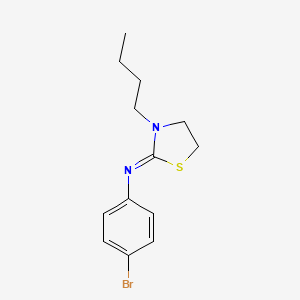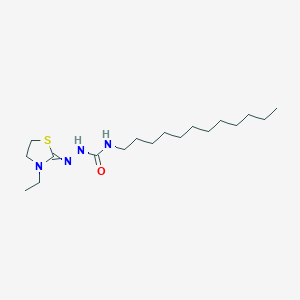
N-Dodecyl-2-(3-ethyl-1,3-thiazolidin-2-ylidene)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-2-(3-ethyl-1,3-thiazolidin-2-ylidene)hydrazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are commonly found in various natural and bioactive compounds . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances the pharmacological properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecyl-2-(3-ethyl-1,3-thiazolidin-2-ylidene)hydrazine-1-carboxamide typically involves the construction of the thiazolidine ring from acyclic precursors. This can be achieved through multicomponent reactions, click reactions, or nano-catalysis . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and recyclable catalysts, are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-Dodecyl-2-(3-ethyl-1,3-thiazolidin-2-ylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Dodecyl-2-(3-ethyl-1,3-thiazolidin-2-ylidene)hydrazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In the industrial sector, it is utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-Dodecyl-2-(3-ethyl-1,3-thiazolidin-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to the observed pharmacological effects . The presence of sulfur and nitrogen atoms in the ring structure plays a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thiazolidine derivatives, such as 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles . These compounds share the thiazolidine ring structure but differ in their substituents and overall molecular architecture .
Uniqueness: N-Dodecyl-2-(3-ethyl-1,3-thiazolidin-2-ylidene)hydrazine-1-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The dodecyl and ethyl groups, along with the hydrazine and carboxamide functionalities, contribute to its unique reactivity and pharmacological profile .
Properties
CAS No. |
628726-97-6 |
|---|---|
Molecular Formula |
C18H36N4OS |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-dodecyl-3-[(3-ethyl-1,3-thiazolidin-2-ylidene)amino]urea |
InChI |
InChI=1S/C18H36N4OS/c1-3-5-6-7-8-9-10-11-12-13-14-19-17(23)20-21-18-22(4-2)15-16-24-18/h3-16H2,1-2H3,(H2,19,20,23) |
InChI Key |
BRNRHABSZHXPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NN=C1N(CCS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


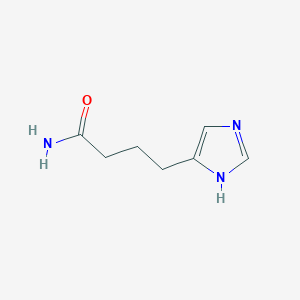

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)
![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)



![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
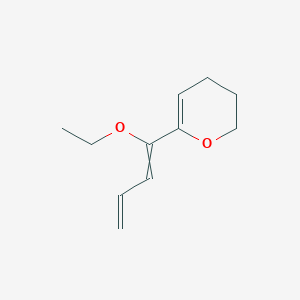
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
